molecular formula C5H8N2OS B8441863 5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine

5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine

Cat. No.: B8441863
M. Wt: 144.20 g/mol
InChI Key: GODMMJRZJGBZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-enaminone with an appropriate sulfur-containing reagent. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, leading to the formation of the thiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

N-(5-methyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine

InChI

InChI=1S/C5H8N2OS/c1-4-5(7-8)9-3-2-6-4/h8H,2-3H2,1H3

InChI Key

GODMMJRZJGBZSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCSC1=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.27 g (0.02 mol) of cysteamine hydrochloride are suspended in 40 ml of absolute tetrahydrofuran and treated with 5.55 ml (0.04 mol) of triethylamine to free the base. The mixture is stirred for 15 minutes at room temperature and then cooled down to about -30° C. At this temperature a solution of 2.42 g (0.02 mol) of pyruvyl chloride 1-oxime in 10 ml of absolute tetrahydrofuran is added dropwise. The reaction mixture is allowed to warm to room temperature while being well stirred. After two hours ice-water and then dilute hydrochloric acid are added until a pH of 5-6 has been attained. The reaction mixture is extracted twice with ethyl acetate and the organic phase is washed with sodium chloride solution, dried over anhydrous sodium sulfate and finally evaporated. The resulting crystalline residue is treated with active charcoal. After recrystallization from hot ethyl acetate and n-hexane there is obtained pure 2-oxo-5,6-dihydro-3-methyl-2H-1,4-thiazine oxime, m.p. 197° C. (with decomposition).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
5.55 mL
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reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

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